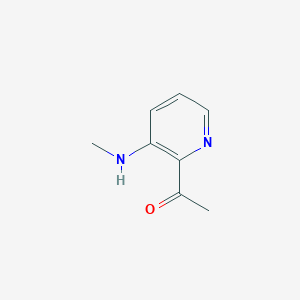

1-(3-(Methylamino)pyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-[3-(methylamino)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C8H10N2O/c1-6(11)8-7(9-2)4-3-5-10-8/h3-5,9H,1-2H3 |

InChI Key |

BMYQAFLMKUVGAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)NC |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylamino Pyridin 2 Yl Ethanone and Analogous Pyridine Containing Acetophenones

Retrosynthetic Analysis of 1-(3-(Methylamino)pyridin-2-yl)ethanone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For this compound, the primary disconnections involve the carbon-carbon bond of the ethanone (B97240) group and the carbon-nitrogen bond of the methylamino group.

Primary Disconnections:

C-N Bond Disconnection (Route A): Cleavage of the bond between the pyridine (B92270) ring and the methylamino group's nitrogen atom leads to a 3-aminopyridine synthon and a methylating agent. The amino group on the precursor, 1-(3-aminopyridin-2-yl)ethanone, can be methylated in a forward sense. This is a common and reliable transformation.

C-C Bond Disconnection (Route B): Disconnecting the acetyl group from the pyridine ring suggests a 3-(methylamino)pyridine synthon and an acetyl cation synthon (or its equivalent). In the forward synthesis, this would involve a Friedel-Crafts-type acylation or a related reaction to introduce the ethanone moiety. However, the pyridine ring is electron-deficient and generally unreactive towards electrophilic aromatic substitution, making this approach challenging. wikipedia.orglibretexts.org

Ring Formation Disconnection (Route C): A more complex approach involves breaking the pyridine ring itself. A Hantzsch-type pyridine synthesis could be envisioned, which typically involves the condensation of an α,β-unsaturated compound, an active methylene (B1212753) compound, and ammonia or an amine. advancechemjournal.com This would require carefully chosen precursors to yield the desired substitution pattern.

Based on the reliability of the reactions, Route A represents the most strategically sound approach. The synthesis of the key intermediate, 1-(3-aminopyridin-2-yl)ethanone, becomes the central focus of the synthetic plan.

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the target molecule by forming the key bonds on a pre-existing pyridine scaffold or by building the ring with the substituents already in place.

The pyridine ring's electronic nature, characterized by an electron-withdrawing nitrogen atom, makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org

Electrophilic Substitution: Direct electrophilic acylation of a 3-(methylamino)pyridine is unlikely to be regioselective for the 2-position and would likely require harsh conditions. The activating methylamino group would direct ortho and para, but the ring nitrogen's deactivating effect complicates this.

Nucleophilic Aromatic Substitution (SNAr): A common strategy involves using a pyridine ring with a good leaving group (e.g., a halogen) at the 2-position. A nucleophile can then displace the leaving group. This is a viable strategy for introducing substituents onto the pyridine ring.

Directed Ortho Metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position with a strong base, followed by quenching with an electrophile. A protected amino group at the 3-position could potentially direct metalation to the C-2 position.

Several methods exist for introducing an amino or methylamino group onto a pyridine ring.

From a Halopyridine: A 3-halopyridine can undergo nucleophilic substitution with methylamine or ammonia, followed by methylation. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with pyridyl halides.

Chichibabin Reaction: This reaction allows for the direct amination of pyridine at the 2-position using sodium amide. wikipedia.org However, it is not suitable for introducing an amino group at the 3-position.

Reduction of a Nitropyridine: The reduction of a 3-nitropyridine derivative is a classic method for introducing an amino group, which can subsequently be methylated.

Introducing an acetyl group at the C-2 position can be accomplished through several routes.

Acylation of an Organometallic Pyridine: A 2-lithiated or 2-magnesiated pyridine, generated from a 2-halopyridine via metal-halogen exchange, can react with an acetylating agent like acetyl chloride or N,N-dimethylacetamide.

Reaction with a 2-Cyanopyridine: The addition of a methyl Grignard reagent (CH₃MgBr) to a 2-cyanopyridine derivative, followed by acidic hydrolysis of the resulting imine, yields the corresponding 2-acetylpyridine (B122185).

Oxidation of a 2-Ethylpyridine: If a 2-ethylpyridine precursor is available, oxidation of the ethyl group can yield the desired ethanone moiety.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be used to introduce an acetyl group using an appropriate organotin or organoboron reagent.

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of appropriately substituted precursors is critical. The most logical direct precursor to the target molecule is 1-(3-aminopyridin-2-yl)ethanone, which can then be methylated.

The synthesis of 1-(3-aminopyridin-2-yl)ethanone (also known as 2-amino-3-acetylpyridine) is a key step. Several routes have been reported for analogous compounds. chemicalbook.comchemicalbook.com

From 2-Amino-3-cyanopyridine: A reliable method involves the reaction of 2-amino-3-cyanopyridine with a methylmagnesium halide (e.g., CH₃MgBr). The Grignard reagent adds to the nitrile group, and subsequent hydrolysis affords 1-(2-aminopyridin-3-yl)ethanone. chemicalbook.com

From Halopyridines: The synthesis can start from a dihalopyridine, where one halogen is selectively replaced by an amino group and the other is used to introduce the acetyl group. For instance, 3-acetyl-2-chloropyridine can react with ammonia to yield the desired aminopyridyl ethanone. chemicalbook.comchemicalbook.com

From 2-Fluoropyridine: A multi-step synthesis starting from 2-fluoropyridine has been described. This involves lithiation and reaction with an electrophile, followed by oxidation and amination steps. chemicalbook.com

The final step from the precursor 1-(3-aminopyridin-2-yl)ethanone to the target compound this compound would typically involve reductive amination or direct alkylation of the amino group.

Below is a table summarizing a potential synthetic sequence based on available literature for precursors.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 2-Amino-3-cyanopyridine | 1. CH₃MgBr (Methylmagnesium Bromide) in an ether solvent. 2. Acidic workup (e.g., aq. HCl). | 1-(2-Aminopyridin-3-yl)ethanone | Data not available for this specific substrate, but this is a standard reaction. |

| 2 | 1-(2-Aminopyridin-3-yl)ethanone | 1. Formaldehyde, Acetic Acid 2. Sodium triacetoxyborohydride (STAB) | This compound | Data not available. |

Another potential route for a precursor is summarized below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | 2-Fluoropyridine | 1. LDA, THF, -70°C 2. Acetaldehyde | 1-(2-Fluoropyridin-3-yl)ethanol | - | chemicalbook.com |

| 2 | 1-(2-Fluoropyridin-3-yl)ethanol | CrO₃, acetone | 1-(2-Fluoropyridin-3-yl)ethanone | 84% | chemicalbook.com |

| 3 | 1-(2-Fluoropyridin-3-yl)ethanone | NH₃, H₂O, Heating | 1-(2-Aminopyridin-3-yl)ethanone | 90% | chemicalbook.com |

Alkylation and Functionalization of Amino-Pyridines to Yield Methylamino Derivatives

The introduction of a methylamino group onto a pyridine ring is a critical step in the synthesis of the target compound. A common approach involves the N-alkylation of an aminopyridine precursor. One facile method for the N-monoalkylation of 2- or 3-aminopyridines utilizes a carboxylic acid and sodium borohydride (B1222165) under mild conditions, affording the corresponding alkylaminopyridine in good yields. This reductive amination process provides a direct route to secondary amines.

Another strategy for N-alkylation involves the use of a heterogeneous catalyst. For instance, a multi-active-component catalyst can be employed for the N-alkylation of aminopyridines, such as the preparation of 3-methylaminopyridine from 3-aminopyridine. This method offers the advantages of using inexpensive raw materials and potentially simpler purification processes. The reaction conditions, such as temperature and the molar ratio of reactants, are crucial parameters that influence the reaction's efficiency and selectivity.

A more recent approach to synthesizing secondary amines involves the self-limiting alkylation of N-aminopyridinium salts. This method utilizes N-aminopyridinium salts as ammonia surrogates, which can be arylated and subsequently alkylated. The process is termed "self-limiting" because the N-alkylation results in a less reactive nucleophile, thus preventing over-alkylation.

The table below summarizes various N-alkylation methods for aminopyridines.

| Starting Material | Reagents | Product | Key Features |

| 2- or 3-Aminopyridine | Carboxylic Acid, Sodium Borohydride | N-Alkylaminopyridine | Mild conditions, good yields |

| 3-Aminopyridine | Aldehyde, Reducing Agent | 3-Alkylaminopyridine | Two-step process (imine formation and reduction) |

| Aminopyridine | Alkylation feedstock, Heterogeneous catalyst | N-Alkylaminopyridine | Utilizes a solid catalyst, potentially reusable |

| N-Aminopyridinium salt | Aryl boronic acid, Alkyl halide | Secondary aryl alkyl amine | Self-limiting, avoids polyalkylation |

Synthesis of Halogenated 1-(Methylaminopyridyl)ethanone Derivatives

The synthesis of halogenated derivatives of 1-(methylaminopyridyl)ethanone introduces an additional layer of complexity, requiring regioselective halogenation of the pyridine ring. The synthetic sequence can either involve halogenation of a pre-functionalized pyridine or introduction of the acetyl and methylamino groups onto a halogenated pyridine core.

A plausible synthetic route could begin with the halogenation of a suitable pyridine derivative. For instance, the halogenation of pyridine N-oxides can provide a practical route to various 2-halo-substituted pyridines with high regioselectivity. Following halogenation, the acetyl group can be introduced. One of the most common methods for installing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgnih.gov However, the application of Friedel-Crafts acylation to pyridine systems can be challenging due to the deactivation of the ring by the nitrogen atom. In such cases, alternative methods like acylation of an organometallic derivative of the halogenated pyridine may be employed. For example, a Grignard reagent derived from a bromopyridine can be acylated to introduce the acetyl group. wikipedia.org

Once the halogenated acetylpyridine is obtained, the synthesis would proceed with the introduction of the methylamino group. This can be achieved through nucleophilic aromatic substitution of a halogen atom on the pyridine ring, if the halogen is in an activated position. Alternatively, if a nitro group is present, it can be reduced to an amino group, which is then methylated as described in the previous section.

The synthesis of a halogenated 1-(methylaminopyridyl)ethanone could follow these general steps:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the pyridine ring at a specific position.

Acylation: Introduction of the acetyl group, for example, via a Grignard reaction with an acylating agent.

Introduction of the Amino Group: This could be achieved by nitration followed by reduction, or by nucleophilic substitution of a suitable leaving group.

N-Methylation: Methylation of the amino group to yield the final methylamino derivative.

The table below outlines a hypothetical synthetic pathway for a halogenated 1-(methylaminopyridyl)ethanone.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation of Pyridine | e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Halogenated Pyridine |

| 2 | Acylation | 1. Mg, THF; 2. Acetyl chloride | 1-(Halopyridin-yl)ethanone |

| 3 | Nitration | HNO₃, H₂SO₄ | 1-(Halo-nitropyridin-yl)ethanone |

| 4 | Reduction of Nitro Group | e.g., H₂, Pd/C or SnCl₂, HCl | 1-(Amino-halopyridin-yl)ethanone |

| 5 | N-Methylation | e.g., Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | Halogenated 1-(Methylaminopyridyl)ethanone |

Exploration of Sustainable and Efficient Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of pyridine-containing acetophenones, several sustainable strategies are being explored. Multicomponent reactions (MCRs) are a prominent example, where three or more reactants combine in a single step to form the product, thereby reducing the number of synthetic steps and purification stages. The synthesis of polysubstituted pyridines from acetophenones, benzaldehydes, and ammonium acetate using various catalysts is a well-established MCR. wikipedia.org

The use of environmentally benign catalysts is another key aspect of green chemistry. This includes the use of solid acid catalysts, zeolites, and metal-organic frameworks (MOFs) that can often be recovered and reused. For instance, the synthesis of 2,4,6-trisubstituted pyridines has been reported using a surface-modified PET@UiO-66 vial as a reusable catalyst. Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products.

In the context of N-alkylation, the use of methanol as a C1 source in the presence of a ruthenium catalyst represents a more sustainable alternative to traditional alkylating agents like methyl halides. This "borrowing hydrogen" methodology generates water as the only byproduct, making it an atom-economical and environmentally friendly process. nih.gov

The principles of green chemistry applicable to the synthesis of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Benign Solvents and Reagents: Utilizing less hazardous solvents and chemical inputs.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for example, through the use of microwave irradiation.

By integrating these principles, the synthesis of complex molecules like this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformative Chemistry of 1 3 Methylamino Pyridin 2 Yl Ethanone

Reactivity Profiling of the Ethanone (B97240) Carbonyl Group

The ethanone substituent, an acetyl group, attached to the C2 position of the pyridine (B92270) ring, is a primary site for a variety of chemical reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent methyl group offers a site for condensation and oxidation reactions.

Nucleophilic Addition Reactions

The carbonyl group of 1-(3-(methylamino)pyridin-2-yl)ethanone is prone to nucleophilic addition, a fundamental reaction of aldehydes and ketones. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is often followed by protonation to yield an alcohol.

A significant reaction in this category is the formation of imines (Schiff bases) through reaction with primary amines. The reaction of an aldehyde or ketone with a primary amine initially forms a neutral amino alcohol, known as a carbinolamine. researchgate.net This intermediate then undergoes acid-catalyzed dehydration to produce the imine. researchgate.net While specific studies on this compound are not prevalent, the general mechanism is well-established for similar compounds. The presence of the methylamino group on the pyridine ring could potentially influence the reaction rate and equilibrium.

Table 1: General Scheme of Imine Formation

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Carbonyl Compound (e.g., this compound) | Primary Amine | Carbinolamine | Imine |

This table illustrates the general pathway for imine formation, a key nucleophilic addition reaction of the carbonyl group.

Condensation Reactions with Carbonyl Compounds

The methyl group of the ethanone functionality is sufficiently acidic to participate in condensation reactions, particularly those involving other carbonyl compounds. These reactions, often base-catalyzed, lead to the formation of new carbon-carbon bonds and are fundamental in synthetic organic chemistry.

One such reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. publish.csiro.au While typically involving active methylene (B1212753) compounds, the methyl group of an acetylpyridine can undergo similar condensations. For instance, 2-acetylpyridine (B122185) can react with aromatic aldehydes in an aldol-type condensation to form chalcone-like enones. google.com This reactivity suggests that this compound could similarly react with various aldehydes to produce α,β-unsaturated ketones. The reaction is typically catalyzed by a weak base. publish.csiro.au

Schiff base formation, as mentioned in the previous section, is also a type of condensation reaction. The reaction of 2-aminopyridine (B139424) derivatives with aldehydes and ketones to form Schiff bases is a well-documented process. acs.orgrsc.org

Table 2: Examples of Condensation Reactions for Related Compounds

| Pyridine Derivative | Reactant | Reaction Type | Product Type |

| 2-Acetylpyridine | Aromatic Aldehyde | Aldol (B89426) Condensation | α,β-Unsaturated Ketone |

| 2-Aminopyridine | Aldehyde/Ketone | Imine Formation | Schiff Base |

This table provides examples of condensation reactions involving pyridine derivatives, suggesting the potential reactivity of this compound.

Reduction Reactions to Alcohol Functions

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(3-(methylamino)pyridin-2-yl)ethanol. This transformation is a common and important reaction in organic synthesis.

Catalytic hydrogenation is a widely employed method for the reduction of acetylpyridines. Various catalysts can be used, including noble metals and Raney nickel. acs.org For example, the catalytic reduction of 2-acetylpyridine to 2-(1-hydroxyethyl)pyridine has been successfully achieved using palladium on carbon. acs.org Similarly, platinum oxide (PtO₂) has been used as a catalyst for the hydrogenation of substituted pyridines, including acetylpyridines, to the corresponding alcohols. asianpubs.org The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the pyridine ring itself. rsc.orgacs.org

Besides catalytic hydrogenation, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to alcohols. libretexts.org LiAlH₄ is a more powerful reducing agent than NaBH₄. libretexts.org

Table 3: Common Reagents for the Reduction of Acetylpyridines

| Reagent | Catalyst/Conditions | Product |

| H₂ | Palladium on Carbon | Secondary Alcohol |

| H₂ | Platinum Oxide | Secondary Alcohol |

| H₂ | Raney Nickel | Secondary Alcohol |

| NaBH₄ | Methanol/Ethanol | Secondary Alcohol |

| LiAlH₄ | Diethyl ether/THF, followed by H₂O workup | Secondary Alcohol |

This table summarizes common methods for the reduction of the acetyl group, which are applicable to this compound.

Oxidation Reactions to Carboxylic Acid Derivatives

The ethanone group of this compound can be oxidized to a carboxylic acid derivative, specifically 3-(methylamino)pyridine-2-carboxylic acid. This transformation typically requires strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids. google.comlibretexts.org The oxidation of alkylpyridines to pyridine carboxylic acids using alkaline potassium permanganate is a known process. google.com

Another potential method is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize methylene groups adjacent to carbonyls to form 1,2-dicarbonyl compounds. adichemistry.comwikipedia.org In the case of an acetyl group, this would lead to the formation of a glyoxylic acid derivative. The reaction typically involves the enol tautomer attacking the electrophilic selenium center. wikipedia.org

Table 4: Oxidizing Agents for the Transformation of Acetylpyridines

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Selenium Dioxide (SeO₂) | Glyoxylic Acid Derivative |

This table outlines potential oxidizing agents for the conversion of the ethanone group in this compound.

Reactivity Characteristics of the Methylamino Functionality

The methylamino group at the C3 position of the pyridine ring is a nucleophilic center and can undergo reactions typical of secondary amines. Its reactivity is influenced by the electronic properties of the pyridine ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and thus susceptible to alkylation and acylation.

N-Alkylation: Introducing an alkyl group onto the nitrogen of the methylamino group can be challenging due to the potential for competing reactions and the influence of the pyridine ring. Direct alkylation of aminopyridines can be difficult. nih.gov However, methods such as reductive amination or reactions involving N-aminopyridinium salts have been developed. nih.govresearchgate.net A process for the N-alkylation of aminopyridines using a heterogeneous catalyst has also been described. google.com

N-Acylation: The methylamino group can be readily acylated to form an amide. This reaction is a common method for the protection of amino groups. Acylation is typically carried out using acylating agents such as acid chlorides or anhydrides. For example, aminopyridines react with acetic anhydride (B1165640) to form acetylaminopyridines. publish.csiro.au A catalyst-free method for the N-acylation of various amines, including heterocyclic amines, with acetic anhydride has also been reported. orientjchem.org

Table 5: Reactions of the Methylamino Group

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (with suitable conditions) | Tertiary Amine |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide |

| N-Acylation | Acid Chloride | Amide |

This table summarizes the primary reactions involving the methylamino functionality of this compound.

Participation in Ring-Forming Condensation Reactions

The presence of an acetyl group adjacent to a nucleophilic methylamino group on the pyridine ring makes this compound an ideal substrate for intramolecular and intermolecular condensation reactions, leading to the formation of various fused heterocyclic systems. These reactions are fundamental in constructing molecular architectures of medicinal and material interest.

One of the most significant applications is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This is typically achieved through condensation with hydrazines. The reaction proceeds via initial formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and dehydration, yielding the fused pyrazole (B372694) ring. The specific reagents and conditions can be tailored to introduce a variety of substituents on the resulting pyrazolo[3,4-b]pyridine core, which is a common scaffold in kinase inhibitors.

Furthermore, the acetyl group's methyl protons are acidic and can be activated to react with electrophiles. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) transforms the acetyl group into a reactive enaminone intermediate, (E)-3-(dimethylamino)-1-(3-(methylamino)pyridin-2-yl)prop-2-en-1-one. nih.govacs.orgmq.edu.auresearchgate.netresearchgate.netresearchgate.net This intermediate is a versatile building block for further cyclization reactions. For example, treatment of this enaminone with hydrazine (B178648) or substituted hydrazines provides a regioselective route to N-substituted pyrazolo[3,4-b]pyridines.

The enaminone intermediate can also react with other binucleophiles, such as guanidine (B92328) or amidines, to construct fused pyrimidine (B1678525) rings, leading to pyridopyrimidines, another important class of heterocyclic compounds. mdpi.com

Table 1: Examples of Ring-Forming Condensation Reactions

| Reactant(s) | Reaction Conditions | Product Type | Significance |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazolo[3,4-b]pyridine | Core structure for kinase inhibitors. |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then Hydrazine | DMF, Heat | Substituted Pyrazolo[3,4-b]pyridine | Versatile synthesis of decorated pyrazolopyridines. nih.govacs.org |

| Active Methylene Compounds (e.g., Malononitrile) | Base catalyst (e.g., Piperidine), Reflux | Substituted Pyridopyridine | Synthesis of complex fused nitrogen heterocycles. nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. youtube.com However, the reactivity is significantly influenced by the substituents. The methylamino group at the C-3 position is a powerful activating group and is ortho, para-directing. The acetyl group at the C-2 position is a deactivating group and is meta-directing.

Considering these effects:

The strong activating effect of the amino group dominates.

The positions ortho to the amino group are C-2 and C-4. The C-2 position is already substituted.

The position para to the amino group is C-6.

The position meta to the deactivating acetyl group is C-4.

Therefore, electrophilic substitution is strongly directed to the C-4 and C-6 positions. Reactions like nitration and halogenation are expected to yield primarily 4- and 6-substituted products. For example, nitration with a mixture of nitric and sulfuric acid would likely yield 1-(3-(methylamino)-4-nitropyridin-2-yl)ethanone and/or the 6-nitro isomer. orgsyn.orggoogle.comgoogleapis.comresearchgate.netntnu.no Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen at these positions. nih.govresearchgate.netresearchgate.netthieme.de Friedel-Crafts acylation on the pyridine ring is generally difficult and often requires harsh conditions or activation of the ring. youtube.comnih.govorganic-chemistry.orgresearchgate.netkhanacademy.org

If a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at the C-4 or C-6 position, it would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. researchgate.netthieme-connect.de This provides a pathway to further functionalize the pyridine nucleus after an initial electrophilic substitution.

Derivatization Strategies for Advanced Chemical Synthesis

This compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Derivatization can occur at the methylamino group, the acetyl group, or the pyridine ring.

Modification of the Methylamino Group: The secondary amine can be N-alkylated or N-acylated to introduce various side chains. organic-chemistry.org For instance, reductive amination with aldehydes or ketones can introduce diverse alkyl groups. Acylation with acid chlorides or anhydrides can be used to install amide functionalities. These modifications are crucial in structure-activity relationship (SAR) studies for optimizing the pharmacological properties of drug candidates.

Modification of the Acetyl Group: The ketone functionality offers numerous possibilities for derivatization.

Reduction: The acetyl group can be reduced to a secondary alcohol, introducing a new chiral center. This alcohol can be further functionalized, for example, by etherification or esterification.

Aldol and Claisen-Schmidt Condensations: The α-methyl protons of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensation reactions with various aldehydes and ketones. nih.gov This elongates the carbon chain and introduces new functional groups.

Formation of other Heterocycles: As discussed in section 3.2.2, the acetyl group is a key handle for building fused rings.

Modification of the Pyridine Ring: As outlined in section 3.3, electrophilic substitution can introduce new functional groups (e.g., nitro, halo) onto the pyridine ring at the C-4 or C-6 positions. These groups can then be transformed into other functionalities. For example, a nitro group can be reduced to an amino group, which can then be diazotized or participate in further coupling reactions. A halogen atom can be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino substituents. nih.gov

This multi-faceted reactivity makes this compound a key intermediate in the synthesis of targeted molecules, such as selective 5-HT1A receptor agonists and other biologically active compounds. nih.govnih.gov

Table 2: Derivatization Strategies and Applications

| Reaction Site | Type of Reaction | Example Reagent(s) | Resulting Functionality | Application |

|---|---|---|---|---|

| Methylamino Group | N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Modulating solubility and receptor binding. |

| Acetyl Group | Reduction | NaBH₄ | Secondary Alcohol | Introducing chirality and H-bond donors. |

| Acetyl Group | Condensation | Aromatic Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone) | Building blocks for flavonoids and other heterocycles. |

| Pyridine Ring (C-4/C-6) | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted Pyridine | Intermediate for cross-coupling reactions. nih.govresearchgate.net |

| Pyridine Ring (C-4/C-6) | Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted Pyridine | Synthesis of complex biaryl structures for medicinal chemistry. |

Coordination Chemistry and Metal Ligand Interactions of 1 3 Methylamino Pyridin 2 Yl Ethanone

Ligand Design Principles for Pyridine (B92270) and Amino-Substituted Ketones

The primary donor sites in 1-(3-(Methylamino)pyridin-2-yl)ethanone are the nitrogen atom of the pyridine ring and the nitrogen atom of the methylamino group, with the potential for the ketone's oxygen atom to also participate in coordination. The presence of multiple donor atoms allows the ligand to act as a bidentate or potentially tridentate chelating agent, forming stable five- or six-membered chelate rings with a metal ion. The chelate effect, an entropically favorable process, significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

Steric hindrance from the methyl group on the amino nitrogen and the acetyl group on the pyridine ring can influence the geometry of the metal complex. These substituents can dictate the approach of the metal ion and the arrangement of other ligands in the coordination sphere. Electronically, the methylamino group acts as an electron-donating group, increasing the electron density on the pyridine ring and enhancing its σ-donating ability to the metal center. The acetyl group, being electron-withdrawing, can modulate the electronic properties of the ligand. The interplay of these steric and electronic effects allows for the fine-tuning of the reactivity and stability of the metal complexes.

Synthesis and Stoichiometry of Metal Complexes Formed with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, is influenced by factors such as the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants. Common stoichiometries observed for similar pyridine-based ligands are 1:1 and 1:2 (metal:ligand).

Complexation with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form complexes with ligands like this compound. The synthesis is often carried out under mild conditions, for instance, by stirring the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), or zinc(II)) in a solvent like ethanol or methanol at room temperature or with gentle heating. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. The stoichiometry of these complexes can be controlled by adjusting the molar ratio of the metal salt to the ligand during synthesis. For instance, using a 1:1 molar ratio of metal to ligand is more likely to yield a complex with a 1:1 stoichiometry, while an excess of the ligand can favor the formation of a 1:2 complex.

Table 1: Representative Synthesis of Transition Metal Complexes with a Pyridine-Amino Ketone Ligand

| Metal Ion | Ligand | Molar Ratio (M:L) | Solvent | Reaction Conditions | Product Stoichiometry |

| Cu(II) | This compound | 1:1 | Ethanol | Room Temperature, 4h | [Cu(L)Cl₂] |

| Ni(II) | This compound | 1:2 | Methanol | Reflux, 6h | Ni(L)₂₂ |

| Co(II) | This compound | 1:2 | Acetonitrile | Room Temperature, 12h | [Co(L)₂Cl₂] |

| Zn(II) | This compound | 1:1 | Ethanol | Room Temperature, 2h | [Zn(L)(OAc)₂] |

Note: L represents the ligand this compound. The formulas are hypothetical representations based on common coordination patterns.

Investigation of Coordination Modes and Geometries

The coordination modes and geometries of metal complexes containing this compound are typically elucidated using a combination of spectroscopic techniques (such as IR, UV-Vis, and NMR) and single-crystal X-ray diffraction. The ligand can coordinate in a bidentate fashion through the pyridine nitrogen and the amino nitrogen (N,N'-chelation), or potentially in a tridentate manner if the keto-oxygen also participates (N,N',O-chelation).

Table 2: Expected Coordination Geometries for Metal Complexes

| Stoichiometry (M:L) | Coordination Number | Typical Geometry |

| 1:1 | 4 | Tetrahedral or Square Planar |

| 1:1 | 6 (with co-ligands) | Octahedral |

| 1:2 | 6 | Octahedral |

Applications of Resulting Metal Complexes in Catalysis and Materials Science

Metal complexes derived from pyridine and amino-substituted ketone ligands have shown significant promise in various applications, particularly in catalysis and materials science. The specific properties of the complexes, such as their electronic structure, stability, and geometry, can be tailored for specific functions by modifying the ligand or the metal center.

In the field of catalysis , these complexes can act as homogeneous catalysts for a variety of organic transformations. For example, transition metal complexes with similar nitrogen-donating ligands have been employed in oxidation, reduction, and cross-coupling reactions. The ligand can stabilize the metal center in different oxidation states, which is often a crucial aspect of a catalytic cycle. The steric and electronic properties of the ligand can also influence the selectivity and efficiency of the catalyst.

In materials science , these metal complexes can serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing, owing to their porous structures and tunable properties. The luminescent properties of some transition metal complexes also make them candidates for use in organic light-emitting diodes (OLEDs) and as chemical sensors. The ability of the ligand to form robust and well-defined coordination environments is key to the development of these advanced materials.

Table 3: Potential Applications of Metal Complexes

| Field | Application | Rationale |

| Catalysis | Oxidation Reactions | Stabilization of high-valent metal-oxo species. |

| Catalysis | C-C Coupling Reactions | Facilitation of reductive elimination and oxidative addition steps. |

| Materials Science | Gas Adsorption | Formation of porous coordination networks. |

| Materials Science | Luminescent Materials | Metal-to-ligand or ligand-to-metal charge transfer transitions. |

Computational Chemistry and Theoretical Investigations of 1 3 Methylamino Pyridin 2 Yl Ethanone

Quantum Chemical Studies

Comprehensive quantum chemical studies, which are foundational for understanding the intrinsic properties of a molecule, have not been specifically reported for 1-(3-(methylamino)pyridin-2-yl)ethanone.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or the electronic structure of this compound. DFT is a robust method widely used for such calculations, but its application to this specific compound has not been documented in available scientific literature.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and kinetic stability. However, no FMO analysis for this compound has been reported, meaning data on its HOMO-LUMO energy gap and orbital distributions are currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping to Identify Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. There are no specific MEP maps or associated studies for this compound in the current body of scientific literature.

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic data is a common application of computational chemistry, aiding in the structural elucidation and characterization of compounds. For this compound, such theoretical predictions are absent from the literature.

Theoretical Infrared (IR) Spectra

No computational studies have been published that simulate the infrared (IR) spectrum of this compound. Therefore, theoretical vibrational frequencies and their assignments, which would complement experimental IR data, have not been determined.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is a powerful method for confirming molecular structures. As of now, there are no published theoretical calculations of the NMR chemical shifts for this compound.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. This theoretical insight is invaluable for understanding reaction pathways, predicting product distributions, and designing more efficient synthetic routes.

One area of significant interest is the exploration of reactions at the acetyl group. For instance, computational studies can model the mechanism of nucleophilic addition to the carbonyl carbon. By calculating the energy barriers for the approach of different nucleophiles, it is possible to predict the reactivity and selectivity of these reactions. Furthermore, the influence of the aminopyridine ring on the reactivity of the acetyl group can be quantified by comparing the calculated electronic properties of this compound with simpler ketones.

Another important application of computational modeling is in the study of reactions involving the aminopyridine core. For example, the mechanism of electrophilic aromatic substitution on the pyridine (B92270) ring can be investigated. DFT calculations can determine the relative stability of the sigma complexes formed upon attack at different positions of the ring, thereby predicting the regioselectivity of the reaction. The role of the methylamino and acetyl substituents in directing the incoming electrophile can be systematically analyzed by examining their electronic effects on the aromatic system.

The table below presents hypothetical data from a DFT study on the electrophilic nitration of this compound, illustrating how computational methods can provide quantitative insights into reaction mechanisms.

| Position of Electrophilic Attack | Relative Energy of Sigma Complex (kcal/mol) | Calculated Activation Energy (kcal/mol) |

| C4 | 0.0 | 15.2 |

| C5 | +3.5 | 18.7 |

| C6 | +1.8 | 17.0 |

This interactive table showcases hypothetical calculated energies for the electrophilic nitration of this compound, demonstrating the kind of data generated from mechanistic studies.

These theoretical investigations, by providing a detailed atomistic view of the reaction process, complement experimental studies and offer predictive power for exploring the chemical reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, enabling the exploration of its conformational landscape and its interactions with biological macromolecules. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformers) of the molecule and the energetic barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, such as an enzyme or a receptor.

Conformational analysis of this compound via MD simulations would likely focus on the rotational freedom around the C-C bond connecting the acetyl group to the pyridine ring and the C-N bond of the methylamino group. These simulations can quantify the dihedral angle distributions and identify the most stable conformations in different solvent environments. For instance, the orientation of the methylamino group relative to the acetyl group could be influenced by intramolecular hydrogen bonding, a phenomenon that can be explicitly studied through MD.

In the context of drug design, MD simulations are instrumental in studying the interactions between this compound (as a potential ligand) and a protein target. After an initial docking pose is predicted, MD simulations can be used to refine the binding mode and assess the stability of the ligand-protein complex. These simulations provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. tandfonline.com

The binding free energy of the ligand-target complex can be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This allows for a quantitative prediction of the binding affinity and can be used to compare the potency of different derivatives of this compound. Such studies on analogous aminopyridine derivatives have highlighted key residues that facilitate ligand-protein interactions through hydrogen bonding and van der Waals forces. tandfonline.com

Below is an illustrative table of data that could be generated from an MD simulation study of this compound binding to a hypothetical protein kinase.

| Interaction Type | Key Interacting Residues | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | GLU83 (backbone C=O) | 2.8 | 85 |

| Hydrogen Bond | LYS30 (side chain NH3+) | 3.1 | 65 |

| Hydrophobic | LEU132, VAL18 | - | - |

| Pi-Stacking | PHE81 | 4.5 | 40 |

This interactive table presents hypothetical data from a molecular dynamics simulation, detailing the interactions between this compound and a protein target.

By providing a detailed and dynamic picture of molecular interactions, MD simulations play a critical role in the rational design of new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for the Comprehensive Characterization of 1 3 Methylamino Pyridin 2 Yl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of 1-(3-(Methylamino)pyridin-2-yl)ethanone, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise structure of the molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information regarding the number of distinct protons, their chemical environments, and their proximity to one another. The expected chemical shifts (δ) are influenced by the electron-donating methylamino group and the electron-withdrawing acetyl group on the pyridine (B92270) ring.

Pyridyl Protons: Three signals corresponding to the protons on the pyridine ring are expected. The proton at position 6 (H-6) would likely appear as a doublet of doublets at the most downfield region (around 8.0-8.2 ppm) due to its proximity to the nitrogen atom. The proton at position 4 (H-4) would also be a doublet of doublets, appearing further upfield (approximately 7.2-7.4 ppm). The proton at position 5 (H-5) would likely be observed as a triplet or doublet of doublets around 6.7-6.9 ppm.

Methylamino Group: The N-H proton is expected to show a broad singlet, the chemical shift of which can be variable (typically 4.5-5.5 ppm) and is dependent on solvent and concentration. The N-methyl (N-CH₃) protons would appear as a doublet around 2.9-3.1 ppm, coupled to the N-H proton.

Acetyl Group: The methyl protons of the acetyl group (CO-CH₃) are expected to appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridyl H-6 | 8.0 – 8.2 | dd | ~4-5, ~1-2 |

| Pyridyl H-4 | 7.2 – 7.4 | dd | ~7-8, ~1-2 |

| Pyridyl H-5 | 6.7 – 6.9 | dd | ~7-8, ~4-5 |

| NH | 4.5 – 5.5 | br s | - |

| N-CH₃ | 2.9 – 3.1 | d | ~5 |

| CO-CH₃ | 2.5 – 2.7 | s | - |

Predicted data is based on analysis of related pyridine and ethanone (B97240) structures.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by identifying all unique carbon environments within the molecule.

Carbonyl Carbon: The acetyl carbonyl carbon (C=O) is expected to have the most downfield chemical shift, appearing in the range of 198-202 ppm.

Pyridyl Carbons: The carbon atoms of the pyridine ring are expected to resonate between 110 and 160 ppm. The carbon bearing the acetyl group (C-2) and the one bearing the methylamino group (C-3) would be significantly affected by these substituents.

Methyl Carbons: The acetyl methyl carbon (CO-CH₃) is anticipated around 25-30 ppm, while the N-methyl carbon (N-CH₃) would likely appear at approximately 30-35 ppm.

2D-NMR Techniques: To confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons (e.g., H-4, H-5, and H-6 on the pyridine ring), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is predicted to appear in the range of 1680-1700 cm⁻¹. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic pyridine ring.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the methylamino group is likely to appear in the 1250-1350 cm⁻¹ range.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 – 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3010 – 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 – 2960 | Medium |

| Ketone | C=O Stretch | 1680 – 1700 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretches | 1400 – 1600 | Medium-Strong |

| Aryl Amine | C-N Stretch | 1250 – 1350 | Medium |

Predicted data is based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₈H₁₀N₂O = 150.18 g/mol ). A prominent fragment is anticipated at m/z 135, resulting from the loss of the methyl radical (•CH₃) from the acetyl group (alpha-cleavage), which is a characteristic fragmentation pattern for methyl ketones.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that it is C₈H₁₀N₂O and distinguishing it from any other compounds with the same nominal mass.

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for analyzing complex mixtures and confirming the identity of the target compound in a sample matrix. Using electrospray ionization (ESI), the compound would likely be observed as its protonated molecule [M+H]⁺ at m/z 151.19.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted m/z | Interpretation |

| MS | EI | 150 | Molecular Ion (M⁺) |

| MS | EI | 135 | [M-CH₃]⁺ |

| HRMS | ESI | 151.0866 | [M+H]⁺ (Calculated for C₈H₁₁N₂O⁺) |

| LC-MS | ESI | 151 | [M+H]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound.

Column: A C18 stationary phase is commonly used for separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent like acetonitrile or methanol would be effective.

Detection: UV detection would be suitable, as the pyridine ring and carbonyl group constitute a chromophore that absorbs UV light, likely with a maximum wavelength (λ_max) around 254 nm or 280 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would exhibit a single, sharp, and symmetrical peak.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and for preliminary purity checks.

Stationary Phase: A silica gel plate (Silica Gel 60 F₂₅₄) is typically used.

Mobile Phase: A solvent system of varying polarity, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, would be optimized to achieve good separation. The retention factor (R_f) value can be calculated to characterize the compound's mobility in a given solvent system.

Visualization: The compound spot can be visualized under UV light (at 254 nm) due to the UV-active pyridine ring. Staining with reagents like potassium permanganate (B83412) or iodine may also be used for visualization.

By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be easily tracked over time.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of this compound by GC is challenging due to the polarity of the secondary amine (methylamino) group. This functional group can form hydrogen bonds, leading to low volatility, poor peak shape (tailing), and potential thermal degradation in the GC inlet and column. researchgate.netresearchgate.net To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those found in amines and alcohols. phenomenex.comlibretexts.org In this process, the active hydrogen atom on the methylamino group is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com This transformation reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound, making it amenable to GC analysis. researchgate.net

A typical derivatization procedure for this compound would involve reacting the compound with a potent silylating agent, such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often in the presence of a catalyst or a solvent like pyridine. researchgate.netnih.gov The reaction converts the polar N-H bond to a non-polar N-Si bond, yielding a TMS derivative suitable for injection into the GC system.

The resulting derivative can then be analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), which allows for both separation based on retention time and structural confirmation based on the mass spectrum.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |

| Solvent/Catalyst | Pyridine |

| Reaction Conditions | 60 min at 30 °C nih.gov |

| GC Column | Low- to mid-polarity capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 50-100°C, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This method allows for the absolute confirmation of the connectivity of atoms and the stereochemistry of the molecule.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as derivatives of 2-acetylpyridine (B122185), provides a clear example of the detailed information that can be obtained. researchgate.netresearchgate.net For instance, a reported derivative of 2-acetylpyridine was found to crystallize in a monoclinic system with the space group P21/c. researchgate.net Such an analysis reveals the exact conformation of the molecule in the crystal lattice and how individual molecules pack together, often stabilized by interactions like hydrogen bonding.

The data obtained from a single-crystal XRD experiment is comprehensive and allows for the generation of a detailed structural model. The key parameters determined are summarized in a crystallographic data table.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H19NO |

| Formula Weight | 253.34 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(5) |

| c (Å) | 9.567(4) |

| β (°) | 108.95(3) |

| Volume (ų) | 1412.0(9) |

| Z (Molecules per unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound such as this compound, this method serves to verify its empirical and molecular formula by comparing the experimentally determined elemental composition with the theoretically calculated values. This is a crucial step in confirming the identity and purity of the compound.

The theoretical composition is calculated from the molecular formula, which for this compound is C₈H₁₀N₂O. The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.

The experimental results are generally considered acceptable if they fall within ±0.4% of the theoretical values, which confirms that the purity and elemental composition of the synthesized compound are consistent with its proposed structure.

| Element | Theoretical Mass % | Expected Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 63.98% | 63.98 ± 0.4% |

| Hydrogen (H) | 6.71% | 6.71 ± 0.4% |

| Nitrogen (N) | 18.65% | 18.65 ± 0.4% |

| Oxygen (O) | 10.65% | 10.65 ± 0.4% |

Role of 1 3 Methylamino Pyridin 2 Yl Ethanone As a Key Synthetic Building Block

Precursor for the Construction of Diverse Complex Heterocyclic Systems

Theoretically, the bifunctional nature of 1-(3-(Methylamino)pyridin-2-yl)ethanone , possessing both a nucleophilic methylamino group and an electrophilic acetyl group, makes it a promising candidate for the synthesis of various heterocyclic systems. The adjacent amino and acetyl groups on the pyridine (B92270) ring could facilitate intramolecular cyclization reactions or serve as reactive sites for multicomponent reactions to build more complex molecular architectures.

For instance, condensation of the acetyl group's α-position with suitable reagents, followed by cyclization involving the methylamino group, could potentially lead to the formation of seven-membered rings or other complex polycyclic structures. However, specific examples and detailed research findings of such transformations involving this particular compound are not documented in peer-reviewed literature.

Utility in the Synthesis of Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives often relies on precursors that can undergo intramolecular cyclization or participate in annulation reactions. The structure of This compound is theoretically well-suited for the construction of fused ring systems, such as pyrido[1,2-a]pyrimidines or other related bicyclic and tricyclic frameworks.

It is plausible that the methylamino and acetyl groups could react with various dielectrophiles or through condensation-cyclization sequences to form a new ring fused to the initial pyridine core. For example, reaction with β-ketoesters or malonic acid derivatives could potentially lead to the formation of fused pyridopyrimidinone systems. Despite this theoretical potential, there is a lack of specific published research that demonstrates the utility of This compound in the synthesis of such fused pyridine derivatives.

Application in the Design and Synthesis of Novel Ligands for Coordination Chemistry

Pyridine-based compounds are fundamental in coordination chemistry due to the ability of the pyridine nitrogen to coordinate with a wide range of metal ions. The additional donor sites in This compound , namely the methylamino nitrogen and the acetyl oxygen, could allow it to act as a bidentate or tridentate ligand.

The formation of chelate rings with metal centers often leads to stable coordination complexes with interesting catalytic, magnetic, or optical properties. The N,N- or N,O-chelation possibilities of this molecule make it an attractive theoretical candidate for the design of novel ligands. However, a review of the scientific literature does not yield any studies on the synthesis of metal complexes using This compound as a ligand, nor are there any data on the coordination behavior of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.